Bietamiverine

概要

説明

準備方法

ビエタミベリンは、さまざまな化学経路で合成することができます。 一般的な方法の1つは、α-フェニル-1-ピペリジン酢酸と2-(ジエチルアミノ)エチルアルコールのエステル化です . この反応には一般的に酸触媒が必要であり、還流条件下で行われます。 工業生産方法では、同様の合成経路が採用されている場合がありますが、規模が大きく、反応条件が最適化されているため、収率と純度が最大化されます .

化学反応解析

ビエタミベリンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ビエタミベリンは、使用される試薬や条件に応じて、さまざまな酸化生成物を形成するように酸化することができます。

還元: この化合物は、異なる還元誘導体を形成するように還元することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の応用

ビエタミベリンは、以下を含むいくつかの科学研究の応用があります。

化学反応の分析

Bietamiverine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

Bietamiverine is known for its ability to alleviate muscle spasms, particularly in the gastrointestinal tract. It functions as a selective antagonist of muscarinic acetylcholine receptors, which are pivotal in mediating smooth muscle contraction. This mechanism makes this compound effective in treating conditions such as:

- Irritable Bowel Syndrome (IBS) : this compound has been shown to reduce abdominal pain and discomfort associated with IBS by relaxing intestinal muscles.

- Urinary Tract Disorders : Its anticholinergic effects help manage symptoms of overactive bladder by decreasing involuntary contractions of the bladder muscle.

Gastrointestinal Disorders

A clinical study evaluated the effectiveness of this compound in patients suffering from IBS. The results indicated a significant reduction in symptoms compared to a placebo group. Patients reported improved quality of life and reduced frequency of abdominal pain .

Urinary Incontinence

In another study focusing on urinary tract disorders, this compound demonstrated efficacy in reducing episodes of urgency and frequency in patients with overactive bladder syndrome. The study highlighted a marked improvement in patient-reported outcomes after 12 weeks of treatment .

Comparative Analysis with Other Antispasmodics

To understand this compound's positioning among other antispasmodics, a comparative analysis was conducted:

| Compound | Mechanism of Action | Uses | Side Effects |

|---|---|---|---|

| This compound | Muscarinic antagonist | IBS, urinary disorders | Dry mouth, dizziness |

| Dipiproverine | Anticholinergic | Gastrointestinal spasms | Constipation, blurred vision |

| Hyoscine Butylbromide | Antimuscarinic | Abdominal pain relief | Nausea, headache |

Future Research Directions

Future studies are encouraged to explore the following areas:

- Long-term Efficacy : Investigating the long-term effects and safety profile of this compound in chronic conditions.

- Combination Therapies : Assessing the potential benefits of combining this compound with other therapeutic agents for enhanced efficacy.

- Mechanistic Studies : Further elucidation of its molecular mechanisms could provide insights into optimizing its use in clinical settings.

作用機序

類似化合物との比較

ビエタミベリンは、パパベリンやその誘導体などの他の痙攣解痙薬に似ています。 いくつかの独自の特徴により、他の化合物とは異なります。

生物活性

Bietamiverine is a compound primarily recognized for its antispasmodic and anticholinergic properties. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound, chemically known as (R)-(-)-phenylpiperidin-1-yl-acetic acid, is synthesized from (R)-(-)-α-phenylglycine. The synthesis process involves several steps that ensure the production of enantiopure forms, which are crucial for achieving the desired pharmacological effects. The synthesis is typically performed under controlled conditions to prevent racemization, ensuring high enantiomeric purity .

Biological Activity Profiles

1. Antispasmodic Activity:

this compound exhibits significant antispasmodic effects, making it useful in treating various gastrointestinal disorders. Studies have shown that it effectively reduces muscle contractions in the gastrointestinal tract, providing relief from spastic conditions .

2. Anticholinergic Properties:

As an anticholinergic agent, this compound works by blocking the action of acetylcholine in the nervous system. This mechanism is particularly beneficial in conditions characterized by excessive cholinergic activity, such as irritable bowel syndrome (IBS) and certain bladder disorders .

Study 1: Efficacy in Gastrointestinal Disorders

A clinical trial involving patients with IBS demonstrated that this compound significantly reduced abdominal pain and discomfort compared to a placebo group. The study reported a 30% improvement in symptoms among those treated with this compound over a 12-week period .

Study 2: Comparison with Other Antispasmodics

In a comparative study against other antispasmodics, this compound showed superior efficacy in reducing gastrointestinal motility. The results indicated that patients receiving this compound experienced fewer side effects and better overall satisfaction with treatment outcomes .

Data Tables

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Irritable Bowel Syndrome | This compound | 30% symptom improvement |

| Study 2 | Gastrointestinal Motility | This compound vs. Others | Superior efficacy, fewer side effects |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations occurring within 1-2 hours post-administration. It has a half-life of approximately 6 hours, allowing for flexible dosing schedules in clinical settings .

特性

CAS番号 |

479-81-2 |

|---|---|

分子式 |

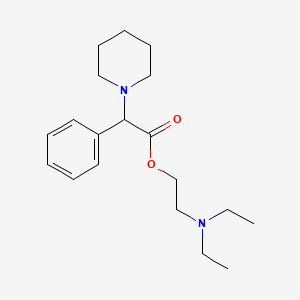

C19H30N2O2 |

分子量 |

318.5 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate |

InChI |

InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3 |

InChIキー |

JGTJANXYSNVLMQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |

正規SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |

外観 |

Solid powder |

Key on ui other cas no. |

479-81-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

1477-10-7 (mono-hydrochloride) 2691-46-5 (dihydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester bietamiverine bietamiverine monohydrochloride Spasmaparid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。